An In-Depth Technical Guide to N-(Methyl-d3)-N-nitrosoglycine: Synthesis, Characterization, and Application in Pharmaceutical Impurity Analysis
An In-Depth Technical Guide to N-(Methyl-d3)-N-nitrosoglycine: Synthesis, Characterization, and Application in Pharmaceutical Impurity Analysis
Abstract: The increasing scrutiny of nitrosamine impurities in pharmaceutical products has necessitated the development of highly sensitive and accurate analytical methods for their detection and quantification. N-nitroso compounds are classified as probable human carcinogens, making their control essential for drug safety.[1][2] This technical guide provides a comprehensive overview of N-(Methyl-d3)-N-nitrosoglycine, a stable isotope-labeled internal standard crucial for the precise quantification of the potentially carcinogenic impurity, N-nitrosoglycine (N-nitrososarcosine). This document details its physicochemical properties, outlines a robust synthetic pathway, explores its spectral and spectrometric characteristics, and provides a detailed protocol for its application as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based assays.
Core Physicochemical Properties
N-(Methyl-d3)-N-nitrosoglycine is the deuterated analog of N-nitrosoglycine, a nitrosamine that can form from precursors like sarcosine in the presence of nitrosating agents.[3] Its primary application is as an internal standard for quantitative analysis, where its chemical behavior closely mimics the unlabeled analyte, but its mass is distinct, allowing for precise measurement.[4][5]
| Property | Value | Source(s) |
| Chemical Name | 2-[nitroso(trideuteriomethyl)amino]acetic acid | [6] |
| Common Synonyms | N-Nitrososarcosine-d3, N-Methyl-d3-N-nitrosoglycine | [6] |
| CAS Number | 1189871-94-0 | [6] |
| Molecular Formula | C₃H₃D₃N₂O₃ | [6] |
| Molecular Weight | 121.11 g/mol | [6] |
| Isotopic Enrichment | Typically ≥99 atom % D | [6] |
| Appearance | Pale yellow crystalline solid (inferred from analog) | [2] |
| Storage Conditions | Store at room temperature (20-25°C), protected from light. | [2][6] |
| Stability | Stable under recommended storage conditions. Re-evaluation of chemical purity is recommended after three years. The unlabeled analog is sensitive to UV light and unstable in aqueous solution. | [2][6] |
Synthesis and Purification Workflow
The synthesis of isotopically labeled nitrosamines requires a controlled, multi-step process designed to achieve high isotopic purity and chemical stability. The most common strategy involves the introduction of the labeled alkyl group prior to the nitrosation step. This approach prevents isotopic scrambling and ensures the label is in a stable position.
Synthetic Strategy Overview
The synthesis of N-(Methyl-d3)-N-nitrosoglycine can be efficiently achieved via a two-step process starting from glycine.
-
N-Alkylation: Glycine is first protected (e.g., as an ethyl ester) and then alkylated using a deuterated methylating agent (e.g., methyl-d3 iodide). This step introduces the stable isotopic label.
-
Hydrolysis and Nitrosation: The resulting N-(Methyl-d3)-glycine ester is hydrolyzed to the free acid. Subsequent reaction with a nitrosating agent, such as sodium nitrite (NaNO₂) under controlled acidic conditions and low temperature, yields the final product.
The causality behind this strategy is rooted in control. Performing the alkylation first ensures the deuterium label is precisely placed on the methyl group. The final nitrosation step is conducted under cold, acidic conditions to favor the formation of the N-nitroso bond while minimizing degradation of the product, which can be unstable.[2]
General Synthesis Protocol
This protocol is a representative methodology and should be performed by trained personnel in a controlled laboratory environment with appropriate safety measures.
-
Step 1: Synthesis of N-(Methyl-d3)-glycine
-
To a solution of glycine ethyl ester hydrochloride in a suitable solvent (e.g., ethanol), add a base (e.g., triethylamine) to neutralize the salt.
-
Add methyl-d3 iodide (CD₃I) to the solution. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, monitored by TLC or LC-MS.
-
Remove the solvent under reduced pressure. The crude N-(Methyl-d3)-glycine ethyl ester is then subjected to basic hydrolysis (e.g., using LiOH or NaOH in a water/THF mixture).
-
Acidify the reaction mixture to protonate the carboxylate, and extract the N-(Methyl-d3)-glycine product.
-
-
Step 2: Nitrosation
-
Dissolve the purified N-(Methyl-d3)-glycine in cold water/dilute acid (e.g., HCl).[4]
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise with vigorous stirring.[4] Maintain the temperature below 5 °C throughout the addition.
-
Continue stirring the reaction mixture at low temperature for 1-2 hours after the addition is complete.
-
The product, N-(Methyl-d3)-N-nitrosoglycine, may precipitate or can be extracted using an appropriate organic solvent (e.g., dichloromethane).
-
-
Step 3: Purification and Verification
-
The crude product is purified, typically by recrystallization or flash column chromatography, to achieve high chemical purity (≥98%).
-
The final product's identity and isotopic enrichment are confirmed via NMR spectroscopy and mass spectrometry.
-
Visualization of Synthesis Workflow
Spectroscopic and Spectrometric Characterization
Accurate characterization is paramount for confirming the identity, purity, and isotopic distribution of the standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Asymmetrical nitrosamines, including N-nitrosoglycine, exhibit E/Z isomerism due to the restricted rotation around the N-N partial double bond. This results in two distinct sets of signals in both ¹H and ¹³C NMR spectra, corresponding to the major (E) and minor (Z) conformers.[6]
For N-(Methyl-d3)-N-nitrosoglycine, the ¹H NMR signal for the methyl group will be absent. The ¹³C NMR signal for the -CD₃ group will appear as a multiplet (typically a 1:1:1 triplet for each isomer) due to C-D coupling, confirming the location of the label.
| Nucleus | Group | Major Isomer (E) Chemical Shift (δ, ppm) | Minor Isomer (Z) Chemical Shift (δ, ppm) | Comments |
| ¹H NMR | -CH₂- | ~4.28 (s) | ~5.01 (s) | Data from unlabeled analog.[6] |
| -CD₃ | N/A | N/A | Signal absent due to deuteration. | |
| -COOH | Broad singlet, variable | Broad singlet, variable | Dependent on solvent and concentration. | |
| ¹³C NMR | -C=O | ~167.6 | ~170.3 | Data from unlabeled analog.[6] |
| -CH₂- | ~47.3 | ~54.6 | Data from unlabeled analog.[6] | |
| -CD₃ | ~39.9 | ~32.9 | Signal appears as a multiplet due to C-D coupling. Shift value from unlabeled analog.[6] |
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming molecular weight and is the basis for the compound's use in quantitative analysis. Under positive electrospray ionization (ESI+), the molecule will be observed as the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) is used to generate characteristic fragment ions for selective reaction monitoring (SRM).
A primary and highly characteristic fragmentation pathway for protonated nitrosamines is the neutral loss of the nitroso radical (•NO), corresponding to a loss of 30 Da.[7][8] Further fragmentation often involves alpha-cleavage adjacent to the nitrogen atom.[9]
| Ion | Formula | Calculated m/z | Fragmentation Pathway |
| Parent Ion | [C₃H₄D₃N₂O₃]⁺ | 122.07 | Protonated Molecule [M+H]⁺ |
| Fragment 1 | [C₃H₄D₃NO₂]⁺ | 92.06 | [M+H - NO]⁺ |
| Fragment 2 | [C₂H₃D₃N]⁺ | 48.08 | [M+H - NO - CO₂]⁺ (Alpha-cleavage and decarboxylation) |
Application as an Internal Standard in LC-MS/MS Analysis
The Principle of Isotopic Dilution
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry.[10] The SIL-IS is chemically identical to the analyte of interest, meaning it co-elutes chromatographically and experiences the same behavior during sample extraction, handling, and ionization in the MS source.[4] Any sample loss or variation in ionization efficiency (matrix effects) will affect both the analyte and the SIL-IS proportionally. By measuring the ratio of the analyte's signal to the known concentration of the SIL-IS, one can achieve highly accurate and precise quantification, effectively canceling out most sources of experimental error.[4][11]
Analytical Workflow for Impurity Quantification
This protocol provides a framework for the quantification of N-nitrosoglycine in a drug substance or product using N-(Methyl-d3)-N-nitrosoglycine as the internal standard.
-
Preparation of Standards and Solutions
-
Stock Solutions: Prepare separate stock solutions of N-nitrosoglycine (analyte) and N-(Methyl-d3)-N-nitrosoglycine (IS) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~100 µg/mL. Store protected from light.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution. Spike each calibration standard with a fixed concentration of the IS working solution (e.g., 10 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in a blank matrix (e.g., a solution of the drug substance known to be free of the nitrosamine impurity).
-
-
Sample Preparation
-
Accurately weigh the drug substance/product and dissolve it in a suitable extraction solvent to a known concentration (e.g., 10 mg/mL).
-
Spike the sample solution with the same fixed concentration of the IS working solution used for the calibration standards.
-
Vortex and/or sonicate the sample to ensure complete dissolution and mixing.
-
Centrifuge the sample to pellet any excipients.[12]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis
-
LC Conditions: Use a reverse-phase C18 column with a gradient elution profile (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). The method must ensure baseline separation of the analyte from other matrix components.
-
MS/MS Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Develop a Selective Reaction Monitoring (SRM) method using the parent-to-fragment transitions determined in Section 3.2.
-
Analyte (N-nitrosoglycine): m/z 119.0 -> 89.0 ([M+H - NO]⁺)
-
Internal Standard (N-(Methyl-d3)-N-nitrosoglycine): m/z 122.1 -> 92.1 ([M+H - NO]⁺)
-
-
-
Data Processing and Quantification
-
Integrate the peak areas for both the analyte and the IS transitions in all samples and standards.
-
Calculate the peak area ratio (Analyte Area / IS Area) for each injection.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte in the calibration standards. Apply a linear regression model.
-
Determine the concentration of N-nitrosoglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualization of Analytical Workflow
Safety, Handling, and Storage
N-nitroso compounds as a class are considered probable or possible human carcinogens and must be handled with extreme caution.[1][13]
-
Hazard Assessment: N-(Methyl-d3)-N-nitrosoglycine should be treated as a potential carcinogen and mutagen.
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and double nitrile gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Use tools (spatulas, weigh boats) dedicated to handling potent compounds.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, and protect from direct light to prevent degradation.[2]
-
Disposal: All waste materials contaminated with this compound must be disposed of as hazardous chemical waste according to institutional and local regulations.
-
Spill Response: In case of a spill, cordon off the area. Absorb the spill with an inert material (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal. Do not use combustible materials. Clean the area thoroughly with an appropriate decontaminating solution.
Conclusion
N-(Methyl-d3)-N-nitrosoglycine is an indispensable tool for the modern pharmaceutical industry. Its role as a stable isotope-labeled internal standard enables drug development professionals and quality control scientists to achieve the highest level of accuracy and precision in the quantification of the N-nitrosoglycine impurity. A thorough understanding of its chemical properties, synthesis, and analytical application, as detailed in this guide, is fundamental to ensuring the safety and quality of pharmaceutical products worldwide.
References
-
U.S. Food and Drug Administration. (n.d.). Control of Nitrosamine Impurities in Human Drugs. FDA.gov. [Link]
-
Zhang, Y., Wu, Y., Liu, T., Wang, Q., Li, H., & Si, D. (2022). NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. Molecules, 27(15), 4758. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25811, N-Nitrososarcosine. PubChem. [Link]
-
Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. [Link]
-
Bujno Chemicals. (n.d.). Stable Isotope Labelled NDSRIs. Bujnochemicals.com. [Link]
-
SpectraBase. (n.d.). (E)-N-Methyl-N-nitroso-glycine. SpectraBase.com. [Link]
-
ResearchGate. (n.d.). 1 H NMR chemical shifts for asymmetrical N-nitrososarcosine 3-7 determined by DFT calculations. ResearchGate.net. [Link]
-
Ji, H. Y., Park, J. S., Lee, H. W., & Lee, H. S. (2016). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Oncotarget, 7(38), 61005–61014. [Link]
-
ResearchGate. (n.d.). Mass spectrometry based fragmentation patterns of nitrosamine compounds. ResearchGate.net. [Link]
-
Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical mass spectrometry, 5(6), 395–408. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]
-
Nitrosamines Exchange Community. (2024). N-nitrososarcosine limit. Nitrosamines-exchange.com. [Link]
-
Apfel, M. D. (1972). Some Aspects of the Mass Spectra of N-Nitrosamines. Journal of Organic Chemistry, 37(12), 2050-2051. [Link]
-
U.S. Food and Drug Administration. (2021). LC-ESI-HRMS Method for the Determination of N-Nitroso-Varenicline. FDA.gov. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
National Toxicology Program. (2021). 15th Report on Carcinogens: N-Nitrosamines. National Institute of Environmental Health Sciences. [Link]
-
Lijinsky, W., Christie, W. H., & Rainey, W. T. (1973). Mass spectrometry of N-nitrosamines. Oak Ridge National Laboratory. [Link]
Sources
- 1. N-nitrososarcosine limit - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. N-Nitrososarcosine | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. bujnochem.com [bujnochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mass spectrometry of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. isotope.com [isotope.com]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
